molecular formula C11H12BrNO2 B1384279 5-Bromo-2-(cyclopropylmethoxy)benzamide CAS No. 1369916-26-6

5-Bromo-2-(cyclopropylmethoxy)benzamide

Cat. No.: B1384279
CAS No.: 1369916-26-6
M. Wt: 270.12 g/mol
InChI Key: TYDMXXLSFWKPBS-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopropylmethoxy)benzamide: is an organic compound with the molecular formula C14H16BrNO2 . It is characterized by the presence of a bromine atom at the 5th position and a cyclopropylmethoxy group at the 2nd position on a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as sulfuric acid . The reaction conditions are carefully controlled to ensure high selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(cyclopropylmethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: In organic synthesis, 5-Bromo-2-(cyclopropylmethoxy)benzamide serves as a versatile intermediate for the preparation of more complex molecules. Its reactivity makes it useful in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: Its structural features allow it to interact with biological targets, making it a candidate for further pharmacological studies .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)benzamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethoxy group play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(cyclopropylmethoxy)benzamide is unique due to the presence of both the bromine atom and the cyclopropylmethoxy group, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

5-bromo-2-(cyclopropylmethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-8-3-4-10(9(5-8)11(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDMXXLSFWKPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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